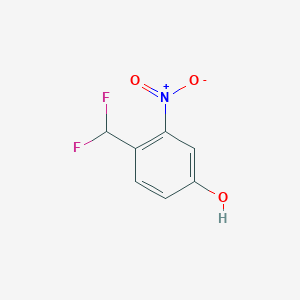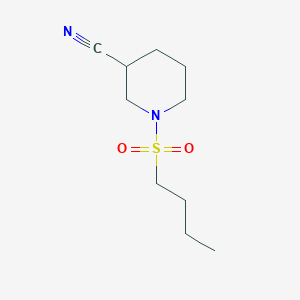
1-(Butylsulfonyl)piperidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylsulfonyl)piperidine-3-carbonitrile is an organic compound with the molecular formula C10H18N2O2S and a molecular weight of 230.33 g/mol It is a piperidine derivative, characterized by the presence of a butylsulfonyl group and a carbonitrile group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylsulfonyl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with butylsulfonyl chloride and a suitable nitrile source. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Butylsulfonyl)piperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(Butylsulfonyl)piperidine-3-carbonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Butylsulfonyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Methylsulfonyl)piperidine-3-carbonitrile
- 1-(Ethylsulfonyl)piperidine-3-carbonitrile
- 1-(Propylsulfonyl)piperidine-3-carbonitrile
Uniqueness
1-(Butylsulfonyl)piperidine-3-carbonitrile is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for specific research and industrial applications .
Propriétés
Formule moléculaire |
C10H18N2O2S |
|---|---|
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
1-butylsulfonylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C10H18N2O2S/c1-2-3-7-15(13,14)12-6-4-5-10(8-11)9-12/h10H,2-7,9H2,1H3 |
Clé InChI |
LFFROVNPJQWFMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)N1CCCC(C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)
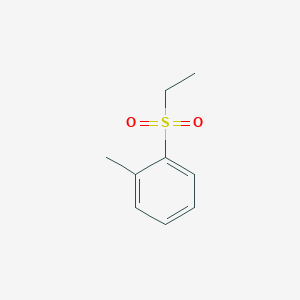

![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)
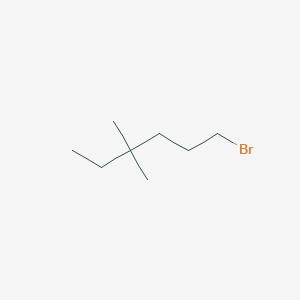
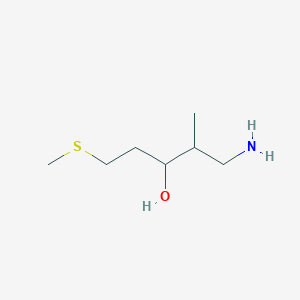

![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)
